molecular formula C22H24N2O5S B2704038 N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865174-35-2

N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2704038
CAS No.: 865174-35-2
M. Wt: 428.5
InChI Key: YIVLGQKVCQFWGG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-3-26-10-9-24-17-7-6-16(27-4-2)14-20(17)30-22(24)23-21(25)15-5-8-18-19(13-15)29-12-11-28-18/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVLGQKVCQFWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the ethoxy and ethoxyethyl groups via alkylation reactions.
  • Formation of the benzodioxine ring through condensation reactions.
  • Coupling of the benzothiazole and benzodioxine moieties to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, “N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, “this compound” could be explored as a potential therapeutic agent. Its efficacy, safety, and pharmacokinetic properties would be key areas of research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create materials with specific characteristics.

Mechanism of Action

The mechanism of action of “N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” include other benzothiazole derivatives and benzodioxine-containing molecules. Examples include:

  • Benzothiazole-2-carboxamide derivatives
  • Benzodioxine-2-carboxamide derivatives

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.

Biological Activity

N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the benzothiazole derivative class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Its molecular formula is C22H24N2O5SC_{22}H_{24}N_{2}O_{5}S with a molecular weight of approximately 420.50 g/mol. The structure features a benzothiazole core linked to a benzodioxine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Binding to Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with cell surface receptors to modulate signaling pathways.

These interactions can lead to various biological outcomes, including antimicrobial effects and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine have demonstrated significant antimicrobial activity against various pathogens. For instance:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Benzothiazole DerivativesGram-positive bacteria250 - 7.81 µg/ml
Benzothiazole DerivativesGram-negative bacteriaSimilar efficacy observed
Benzothiazole DerivativesCandida albicansLess potent than fluconazole but effective against resistant strains

Studies have shown that these compounds can be more effective than standard treatments against certain drug-resistant isolates of Candida albicans .

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer properties. They have been reported to exhibit:

  • Cytotoxicity : Inducing apoptosis in cancer cells through various mechanisms.
  • Inhibition of Tumor Growth : Compounds in this class have shown promise in inhibiting the proliferation of tumor cells in vitro.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Tetrahedron Letters explored the synthesis and antimicrobial activity of various benzothiazole derivatives. The results indicated that these compounds possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Anticancer Research :
    Another investigation highlighted the potential of benzothiazole derivatives in cancer therapy. The study demonstrated that certain derivatives could significantly inhibit the growth of cancer cell lines through apoptosis induction mechanisms .

Synthesis Methods

The synthesis of N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : Achieved through cyclization reactions.
  • Alkylation Reactions : Introduction of ethoxy and ethoxyethyl groups.
  • Condensation Reactions : Formation of the benzodioxine ring.
  • Coupling Reactions : Final assembly of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.